2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a cycloheptylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with cycloheptylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted phenoxyacetamides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted phenoxyacetamides, alcohol derivatives, and phenoxyacetic acid derivatives. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by mimicking natural plant hormones such as auxins. This leads to uncontrolled growth and eventual death of target plants. The compound’s interaction with cellular receptors and enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- 2-(2,4-dichlorophenoxy)acetic acid
- 2-(4-chloro-2-methylphenoxy)propionic acid
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide is unique due to its cycloheptylacetamide moiety, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-10-13(17)8-9-15(12)20-11-16(19)18-14-6-4-2-3-5-7-14/h8-10,14H,2-7,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQYIFSLUHTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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